molecular formula C3H4Cl2O B6250094 2,2-dichlorocyclopropan-1-ol CAS No. 42039-22-5

2,2-dichlorocyclopropan-1-ol

Cat. No.: B6250094
CAS No.: 42039-22-5
M. Wt: 126.97 g/mol
InChI Key: MYGKOTXRVZHQSU-UHFFFAOYSA-N
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Description

Contextual Significance of Cyclopropanol (B106826) Chemistry in Organic Synthesis

Cyclopropanols, in general, are valuable intermediates in organic synthesis. researchgate.net Their utility stems from the inherent ring strain of the cyclopropane (B1198618) ring, which drives a variety of ring-opening and rearrangement reactions. researchgate.netpharmacy180.com This reactivity allows for the transformation of simple cyclopropanol precursors into a diverse array of more complex molecular scaffolds.

Overview of Strained Ring Systems and Their Chemical Transformations

Strained ring systems, particularly small rings like cyclopropanes, possess higher potential energy compared to their acyclic counterparts due to deviations from ideal bond angles and eclipsing interactions. pharmacy180.comwikipedia.org This stored energy, known as ring strain, makes these systems susceptible to reactions that relieve this strain, such as ring-opening reactions. pharmacy180.comnih.gov These transformations are often highly exothermic and can proceed through various mechanisms, including those involving radical, ionic, or pericyclic pathways. nih.govnih.gov Consequently, strained rings are versatile building blocks in synthetic chemistry, enabling the rapid construction of complex molecular frameworks. rsc.org

The reactivity of strained rings can be further tuned by the introduction of substituents. Electron-donating or electron-withdrawing groups can influence the polarization of the ring's bonds, directing the regioselectivity of ring-opening reactions. nih.gov For instance, cyclopropanes bearing an electron-accepting group can act as electrophiles, undergoing polar ring-opening reactions with nucleophiles. nih.gov

The Role of Hydroxyl-Substituted Cyclopropanes in Chemical Reactivity

The presence of a hydroxyl group on a cyclopropane ring, as seen in cyclopropanols, introduces a new dimension to their reactivity. The hydroxyl group can act as a directing group, influencing the stereochemical outcome of reactions. rsc.org It can also participate directly in reactions, for example, by acting as a leaving group after protonation or conversion to a better leaving group.

Cyclopropanols have emerged as versatile three-carbon synthons in organic synthesis. rsc.orgrsc.org They can undergo a variety of transformations, including ring-opening reactions to form β-functionalized carbonyl compounds and ring-expansion reactions to produce cyclobutanones. rsc.orgchemrxiv.org These reactions are often driven by the release of ring strain and can be initiated by various reagents and conditions, including acids, bases, and transition metal catalysts. researchgate.netrsc.org The ability to generate β-ketoalkyl radicals from cyclopropanols further expands their synthetic utility. researchgate.netchemrxiv.org

Historical Development and Evolution of Academic Research on Dichlorocyclopropanols

The study of dichlorocyclopropanols is intrinsically linked to the development of dichlorocarbene (B158193) chemistry. The ability to generate and react this highly reactive intermediate has been pivotal in the synthesis of gem-dichlorocyclopropanes, the precursors to dichlorocyclopropanols.

Early Investigations into Dichlorocarbene Chemistry and Cyclopropanation Reactions

Dichlorocarbene (:CCl2) is a reactive intermediate that was first proposed in the 19th century. wikipedia.orgbritannica.com However, it was not until the mid-20th century that its chemistry was systematically investigated. wikipedia.orgresearchgate.net A significant breakthrough was the development of methods for generating dichlorocarbene from chloroform (B151607) using a strong base, a reaction that has become a cornerstone of organic synthesis. wikipedia.orgacs.org

The addition of dichlorocarbene to alkenes, known as dichlorocyclopropanation, is a powerful method for the synthesis of gem-dichlorocyclopropanes. acs.orgnih.gov This reaction is highly versatile and can be applied to a wide range of alkenes, including those with varying degrees of substitution and functionality. finechem-mirea.rufinechem-mirea.ru The development of phase-transfer catalysis has further enhanced the efficiency and applicability of this reaction. acs.orgresearchgate.net

Seminal Discoveries Pertaining to 2,2-Dichlorocyclopropan-1-ol and its Analogues

The synthesis of this compound and its analogues typically involves the dichlorocyclopropanation of the corresponding allylic alcohol. abechem.comabechem.com For example, the reaction of allyl alcohol with dichlorocarbene, generated from chloroform and a base, yields 2,2-dichlorocyclopropyl)methanol. Subsequent oxidation can then provide the corresponding aldehyde or carboxylic acid. The synthesis of various substituted gem-dichlorocyclopropanes has been extensively studied. finechem-mirea.rufinechem-mirea.ruscispace.com

Research into the reactions of dichlorocyclopropanols has revealed their unique reactivity. For instance, studies have shown that the cyclopropane ring in these compounds can be cleaved under both oxidative and reductive conditions. Furthermore, the presence of the gem-dichloro group can influence the course of rearrangements, sometimes attenuating expected cyclopropyl (B3062369) rearrangement processes. acs.org The reaction of gem-dichlorocyclopropanes with nucleophiles, such as phenols, can lead to either substitution products or ring-opened products, depending on the reaction conditions and the structure of the substrate. researchgate.netlew.ro

Unique Reactivity Profile of this compound Attributed to Geminal Halogenation and Ring Strain

The chemical behavior of this compound is a direct consequence of the combined effects of the strained three-membered ring and the presence of the geminal dichloro and hydroxyl substituents.

The high ring strain of the cyclopropane ring makes the molecule susceptible to ring-opening reactions, which are thermodynamically favorable due to the release of this strain energy. pharmacy180.comwikipedia.orgnih.gov This inherent reactivity is a defining characteristic of the molecule.

The geminal chlorine atoms exert a strong electron-withdrawing inductive effect, which polarizes the C-C bonds of the cyclopropane ring. This electronic perturbation influences the molecule's susceptibility to nucleophilic attack and can direct the regioselectivity of ring-opening reactions. nih.gov Furthermore, the chlorine atoms can act as leaving groups in certain reactions. The reactivity of gem-dichlorocyclopropanes is well-documented, with these compounds serving as precursors to a variety of other functional groups and molecular architectures. researchgate.netacs.org

The hydroxyl group adds another layer of complexity and functionality. It can act as a proton donor or acceptor, and its presence can facilitate or direct certain reactions. For instance, it can participate in intramolecular reactions or be converted into a better leaving group to promote ring opening or rearrangement. The interplay between the hydroxyl group and the gem-dichlorinated cyclopropane ring leads to a rich and varied chemistry.

Electronic and Steric Effects of Geminal Dichloro Substitution on Molecular Structure

The presence of two chlorine atoms on the same carbon atom of the cyclopropane ring in this compound has profound electronic and steric consequences that significantly influence its molecular structure and reactivity.

Electronic Effects:

Inductive Effect: Chlorine is a highly electronegative atom. The two chlorine atoms exert a strong electron-withdrawing inductive effect (-I effect) on the carbon atom to which they are attached (C2). This polarization of the C-Cl bonds leads to a significant partial positive charge on the C2 carbon.

Bond Weakening: The substitution of hydrogen with halogens on a cyclopropane ring can lead to a weakening of the C-C bond opposite to the substituted carbon. beilstein-journals.org In the case of gem-dichloro substitution, this effect is pronounced. The electron withdrawal by the chlorine atoms can influence the hybridization of the carbon orbitals within the ring, contributing to changes in bond lengths and strengths. rsc.org

Ring Activation: While cyclopropanes are generally stable, the attachment of both electron-donating and electron-withdrawing groups can activate the ring for cleavage. rsc.org In this compound, the electron-withdrawing nature of the dichlorinated carbon and the electron-donating potential of the hydroxyl group create a "push-pull" electronic environment, although they are not on adjacent carbons in the classical sense for vicinal substitution. This electronic imbalance can facilitate ring-opening reactions. rsc.org

Steric Effects:

Steric Hindrance: The two chlorine atoms, being larger than hydrogen atoms, introduce significant steric bulk on one face of the cyclopropane ring. This steric hindrance can influence the approach of reagents, potentially directing reactions to the less hindered face of the molecule.

Influence on Reaction Stereochemistry: The steric bulk of the gem-dichloro group can play a crucial role in determining the stereochemical outcome of reactions. For example, in reactions involving the hydroxyl group, the chlorine atoms may direct the approach of a reagent to the anti face of the ring. Studies on related systems have shown that steric effects can influence the stereoselectivity of reactions. acs.org

Intrinsic Ring Strain Energy and its Influence on Reaction Pathways

The cyclopropane ring is inherently strained due to the deviation of its C-C-C bond angles (60°) from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons. unit.no This angle strain, along with torsional strain, results in a high ring strain energy, making cyclopropanes more reactive than their acyclic counterparts. unit.no

Influence of Geminal Dichloro Substitution on Ring Strain:

The introduction of geminal dichloro substituents further increases the ring strain of the cyclopropane ring. This additional strain arises from several factors:

Increased Angle Strain: The C-Cl bonds have different electronic requirements than C-H bonds, which can further distort the bond angles within the ring.

The increased ring strain in this compound makes the C-C bonds of the ring weaker and more susceptible to cleavage. unit.no This high strain energy is a primary driving force for many of the reactions that this compound undergoes.

Influence on Reaction Pathways:

The high ring strain energy of this compound dictates its characteristic reaction pathways, which are dominated by ring-opening reactions. The release of this strain provides a significant thermodynamic driving force for such transformations.

Ring-Opening Reactions: Gem-dihalocyclopropanes are known to undergo ring-opening reactions under various conditions. unit.no For example, thermal or solvolytic conditions can lead to the cleavage of a C-C bond, often assisted by the departure of a halide ion, to form allylic intermediates. unit.notue.nl The presence of the hydroxyl group in this compound can influence the regioselectivity and stereoselectivity of these ring-opening processes.

Rearrangements: The strained ring system can undergo various rearrangements to form more stable, less strained products. For instance, vinylcyclopropane (B126155) rearrangements to cyclopentenes are well-documented, and the presence of gem-dihalo substituents can influence the conditions required for these transformations. rsc.org

Cycloadditions: While the high strain makes ring-opening favorable, the double bond character of the cyclopropane C-C bonds can also allow it to participate in certain cycloaddition reactions, although this is less common than ring cleavage.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dichlorocyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl2O/c4-3(5)1-2(3)6/h2,6H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGKOTXRVZHQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,2 Dichlorocyclopropan 1 Ol

Classical Dichlorocarbene (B158193) Addition Approaches to Olefinic Precursors

The classical approach to synthesizing 2,2-dichlorocyclopropanes involves the generation of dichlorocarbene (:CCl₂) and its subsequent reaction with an alkene. chemeurope.com This reactive intermediate is an electrophile that readily adds across a carbon-carbon double bond in a concerted [1+2] cycloaddition reaction to form the cyclopropane (B1198618) ring. chemeurope.comlibretexts.org The stereospecificity of this addition means that the stereochemistry of the starting alkene is retained in the final product. libretexts.org For the synthesis of 2,2-dichlorocyclopropan-1-ol, the olefinic precursor is an allylic alcohol.

Phase Transfer Catalysis in the Synthesis of Dichlorocyclopropanes

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. ias.ac.innih.gov In the context of dichlorocyclopropane synthesis, PTC facilitates the reaction between aqueous sodium hydroxide and chloroform (B151607), which serves as both the organic phase and the dichlorocarbene precursor. chemeurope.combeilstein-journals.org

The process is enabled by a phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium bromide or triethylbenzylammonium chloride (TEBA). chemeurope.comias.ac.in The catalyst's lipophilic cation transports the hydroxide ion (OH⁻) from the aqueous phase into the organic phase. ias.ac.in Once in the organic phase, the hydroxide ion can deprotonate chloroform to initiate the formation of dichlorocarbene in close proximity to the olefinic substrate, enhancing reaction rates and yields. ias.ac.in

The key advantages of using PTC include mild reaction conditions, the use of inexpensive aqueous sodium hydroxide instead of more hazardous reagents like alkali metal alkoxides, and high product selectivity. ias.ac.inresearchgate.net This methodology has proven to be efficient and is applicable to industrial-scale production. ias.ac.in The effectiveness of the catalyst can depend on its structure and organophilicity. ias.ac.in

Table 1: Common Phase-Transfer Catalysts in Dichlorocyclopropanation

Catalyst Name Abbreviation Typical Application
Benzyltriethylammonium chloride BTEAC / TEBA General-purpose catalyst for dichlorocarbene generation from chloroform/NaOH. ias.ac.inbeilstein-journals.org
Aliquat® 336 (Tricaprylmethylammonium chloride) Effective for various PTC applications, including C-alkylation and cyanation. phasetransfer.com
N,N'-dioctyl-4,4'-bipyridinium dibromide MPTC A dual-site catalyst studied for dichlorocarbene addition under ultrasonic irradiation. pnu.ac.ir

Generation of Dichlorocarbene from Chloroform and Strong Bases

The most common laboratory method for generating dichlorocarbene involves the reaction of chloroform (CHCl₃) with a strong base. chemeurope.comlibretexts.org This reaction proceeds via an alpha-elimination (α-elimination) mechanism. acs.org

The process begins with the abstraction of the acidic proton from chloroform by a strong base, such as potassium hydroxide (KOH) or potassium t-butoxide, to form the trichloromethyl carbanion (:CCl₃⁻). libretexts.orgacs.org This carbanion is unstable and spontaneously expels a chloride ion (Cl⁻) to yield the neutral, electron-deficient dichlorocarbene intermediate (:CCl₂). libretexts.orgacs.org

Mechanism of Dichlorocarbene Formation:

Deprotonation: CHCl₃ + B⁻ → ⁻:CCl₃ + HB

Alpha-Elimination: ⁻:CCl₃ → :CCl₂ + Cl⁻

This method is highly effective and widely used due to the low cost and availability of chloroform and common bases. chemeurope.com The dichlorocarbene, once formed in the presence of an alkene, rapidly undergoes cycloaddition to produce the corresponding gem-dichlorocyclopropane. csbsju.edu

Alternative Dichlorocarbene Precursors and Their Mechanistic Implications in Synthesis

While the chloroform-base method is prevalent, several other precursors can generate dichlorocarbene, often under different, milder conditions that may be advantageous for sensitive substrates.

Phenyl(trichloromethyl)mercury: This organomercury compound, known as Seyferth's reagent, generates dichlorocarbene upon thermal decomposition. The mechanism involves the dissociation of the reagent into phenylmercuric chloride and dichlorocarbene. This method avoids the use of strong bases, making it compatible with base-sensitive functional groups.

Ethyl trichloroacetate: The reaction of ethyl trichloroacetate with a base like sodium methoxide in methanol also produces dichlorocarbene. The mechanism involves nucleophilic attack by the methoxide on the ester carbonyl, leading to the formation of the trichloromethyl anion, which then eliminates a chloride ion.

Dichlorodiazirine: This compound is a stable precursor that can be stored in the dark at room temperature. chemeurope.com It decomposes into dichlorocarbene and nitrogen gas upon photolysis. chemeurope.com This method provides a clean source of dichlorocarbene under neutral conditions.

Ultrasound-assisted Dechlorination of Carbon Tetrachloride: Dichlorocarbene can also be generated from carbon tetrachloride (CCl₄) and elemental magnesium under ultrasound irradiation. chemeurope.com This base-free method is tolerant of functional groups like esters and carbonyls that would react with strong bases. chemeurope.com

Table 2: Comparison of Dichlorocarbene Precursors

Precursor Reagent/Condition Advantage
Chloroform (CHCl₃) Strong base (e.g., KOH, NaOH) Inexpensive and readily available. chemeurope.com
Phenyl(trichloromethyl)mercury Thermal decomposition Avoids strong bases; suitable for base-sensitive substrates. chemeurope.com
Ethyl trichloroacetate Sodium methoxide Alternative to chloroform. chemeurope.com
Dichlorodiazirine Photolysis Generates :CCl₂ under neutral conditions; precursor is stable in the dark. chemeurope.com

Stereoselective and Enantioselective Synthesis of this compound and its Chiral Derivatives

Achieving stereocontrol in the synthesis of this compound is crucial for accessing specific stereoisomers, which is often a requirement for biologically active molecules. This involves controlling both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry of the newly formed cyclopropane ring.

Strategies for Diastereocontrol in Cyclopropanation Reactions

When the olefinic precursor is a chiral allylic alcohol, the existing stereocenter can influence the facial selectivity of the dichlorocarbene addition, leading to the preferential formation of one diastereomer over the other. This diastereocontrol is often achieved through a hydroxyl-directed effect. nih.govunl.pt

In many cyclopropanation reactions of allylic alcohols, such as the Simmons-Smith reaction, the hydroxyl group coordinates to the metal-carbenoid species, directing the carbene to the same face of the double bond (a syn-directing effect). unl.pt This coordination pre-organizes the transition state, lowering the activation energy for the formation of the syn-cyclopropane. unl.pt While dichlorocarbene is a free carbene and does not typically involve metals for coordination, the steric and electronic influence of the hydroxyl group and its substituents still plays a critical role in directing the approach of the electrophilic carbene. The relative sizes of the substituents on the chiral center of the allylic alcohol can create a steric bias, favoring the approach of the dichlorocarbene from the less hindered face of the alkene, leading to a predictable diastereomeric outcome. nih.gov Rhodium(III)-catalyzed cyclopropanation protocols have also been developed where the allylic alcohol is a highly effective coupling partner, and diastereoselectivity is controlled by the catalyst system and the directing handle. nih.govorganic-chemistry.org

Development of Asymmetric Catalytic Systems for Enantiomeric Purity Control

Enantioselective synthesis involves the creation of a chiral product from a prochiral or racemic starting material with a preference for one enantiomer. For the synthesis of chiral this compound from a prochiral allylic alcohol, this requires a chiral catalyst that can create an asymmetric environment around the double bond.

The development of asymmetric catalytic systems for dichlorocyclopropanation is an active area of research. Strategies often involve the use of chiral phase-transfer catalysts. These catalysts, typically derived from cinchona alkaloids or other chiral scaffolds, can form a chiral ion pair with the hydroxide ion or the trichloromethyl carbanion. This chiral complex then interacts with the substrate in a stereochemically defined manner, influencing the facial selectivity of the dichlorocarbene addition and leading to an enantiomeric excess (ee) in the product.

While not specifically dichlorocyclopropanation, related enantioselective dichlorination of allylic alcohols has been achieved using dimeric cinchona alkaloid derivatives as catalysts. nih.govnih.gov This demonstrates the potential of such chiral scaffolds to control the stereochemistry of reactions involving halogenated intermediates at allylic positions. Similarly, asymmetric cyclopropanation of allylic alcohols using zinc carbenoids has been successfully catalyzed by chiral bis-sulfonamide ligands, indicating that chiral Lewis acidic promoters can effectively control enantioselectivity. illinois.eduillinois.edu The development of analogous systems specifically for dichlorocarbene transfer remains a significant challenge in asymmetric catalysis. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Aliquat® 336
Benzyltriethylammonium bromide
Benzyltriethylammonium chloride
Carbon tetrachloride
Chloroform
Dichlorocarbene
Dichlorodiazirine
Ethyl trichloroacetate
N,N'-dioctyl-4,4'-bipyridinium dibromide
Phenyl(trichloromethyl)mercury
Polystyrene-supported triethylbenzylammonium chloride
Potassium t-butoxide
Potassium hydroxide
Sodium hydroxide
Sodium methoxide

Green Chemistry Approaches and Continuous Flow Methodologies in Dichlorocyclopropanol Synthesis.

Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of specific research data on the application of green chemistry approaches and continuous flow methodologies for the synthesis of this compound. The subsequent sections on microreactor technologies and environmentally benign synthetic routes, therefore, reflect the current lack of published findings directly pertaining to this specific compound.

Microreactor Technologies for Enhanced Reaction Efficiency

There is no specific information available in the current body of scientific literature regarding the use of microreactor technologies for the synthesis of this compound. While microreactors offer significant advantages for chemical synthesis, including enhanced heat and mass transfer, improved safety, and potential for higher yields and purity, their application to the production of this particular dichlorocyclopropanol has not been documented in available research.

Environmentally Benign Synthetic Routes and Solvents

Similarly, a review of existing research reveals a lack of studies focused on the development of environmentally benign synthetic routes and the use of green solvents specifically for the synthesis of this compound. The principles of green chemistry encourage the use of non-toxic, renewable, and biodegradable solvents, as well as the design of synthetic pathways that minimize waste and energy consumption. However, the application of these principles to the synthesis of this compound has not been reported in the accessible scientific literature.

Chemical Reactivity and Mechanistic Investigations of 2,2 Dichlorocyclopropan 1 Ol

Ring-Opening and Rearrangement Pathways

The high degree of ring strain in the cyclopropane (B1198618) ring of 2,2-dichlorocyclopropan-1-ol is a primary driving force for its reactivity. Many of its characteristic reactions involve the cleavage of one or more C-C bonds of the ring, leading to rearranged or ring-opened products.

Skattebøl-Type Rearrangements to Allene (B1206475) Systems

The Skattebøl rearrangement is a classic reaction for the conversion of gem-dihalocyclopropanes into allenes through treatment with an organolithium reagent, such as methyllithium (B1224462) or butyllithium. The reaction proceeds through the formation of a cyclopropylidene carbene intermediate.

In the case of this compound, the strongly basic conditions of the Skattebøl rearrangement would first lead to the deprotonation of the hydroxyl group, forming a lithium alkoxide. Subsequent reaction with the organolithium reagent facilitates the elimination of the two chlorine atoms to generate the highly reactive carbene intermediate. This intermediate then undergoes a spontaneous electrocyclic ring-opening to furnish the corresponding allenic alcohol. The presence of the alkoxide substituent is crucial as it can influence the stability and subsequent rearrangement of the carbene intermediate.

General Mechanism of Skattebøl Rearrangement:

Deprotonation: The alcohol is deprotonated by the organolithium reagent.

Halogen-Metal Exchange/Elimination: Sequential elimination of the two chloride atoms generates a cyclopropylidene carbene.

Electrocyclic Ring-Opening: The carbene intermediate rearranges to form the allene product.

Starting MaterialReagentProductKey Intermediate
This compoundMethyllithium (CH₃Li)Buta-2,3-dien-1-ol1-Hydroxycyclopropylidene
1-Alkyl-2,2-dichlorocyclopropan-1-olButyllithium (BuLi)Substituted Allenic Alcohol1-Alkyl-1-hydroxycyclopropylidene

Cloke-Wilson Rearrangements and Formation of Heterocyclic Structures

The Cloke-Wilson rearrangement describes the transformation of cyclopropanes bearing a carbonyl group into five-membered heterocyclic structures, such as dihydrofurans. This reaction is typically driven by the release of ring strain and can be promoted by thermal conditions or by Brønsted or Lewis acids.

For this compound to undergo a Cloke-Wilson type rearrangement, the primary alcohol must first be oxidized to the corresponding ketone, 2,2-dichlorocyclopropanone. This can be achieved using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. Once formed, the 2,2-dichlorocyclopropanone can undergo rearrangement. Under acidic conditions, protonation of the carbonyl oxygen is followed by cleavage of a proximal C-C bond of the cyclopropane ring. This ring-opening generates a stabilized carbocation, which is then trapped intramolecularly by the carbonyl oxygen to form a five-membered dihydrofuran ring.

Reaction Sequence for Heterocycle Formation:

Oxidation: this compound is oxidized to 2,2-dichlorocyclopropanone.

Acid-Catalyzed Rearrangement: The ketone undergoes a Cloke-Wilson rearrangement to yield a substituted 2,3-dihydrofuran.

StepReactantReagent/ConditionProduct
1 (Oxidation)This compoundPCC, CH₂Cl₂2,2-Dichlorocyclopropanone
2 (Rearrangement)2,2-DichlorocyclopropanoneH⁺ (e.g., TsOH), Heat4,4-Dichloro-2,3-dihydrofuran

Formation of Alpha-Chloroenones and Ring-Expanded Products

The treatment of this compound and its derivatives with silver(I) salts can induce a facile ring-opening reaction to produce α-chloroenones or related ring-expanded structures. Silver ions have a high affinity for halides and coordinate to one of the chlorine atoms, facilitating its departure as a silver chloride precipitate. This generates a cyclopropyl (B3062369) cation, which is unstable and readily undergoes electrocyclic ring-opening.

The disrotatory ring-opening of the cyclopropyl cation leads to the formation of an allylic cation. Subsequent loss of a proton and tautomerization of the resulting enol yields a β-chloro-α,β-unsaturated aldehyde or ketone. This transformation provides a direct route from the strained three-membered ring to a linear, functionalized enone system.

Mechanism of Silver-Catalyzed Ring Opening:

Lewis Acid Coordination: Ag⁺ coordinates to a chlorine atom.

Chloride Abstraction: AgCl precipitates, forming a cyclopropyl cation.

Electrocyclic Ring Opening: The cation opens to an allylic cation.

Deprotonation/Tautomerization: Loss of a proton yields the α-chloroenone product.

Nazarov Cyclization-Type Transformations Involving Dichlorocyclopropane Intermediates

A powerful application of dichlorocyclopropane chemistry is its use in initiating Nazarov-type cyclizations for the synthesis of cyclopentenones. This process is particularly effective for derivatives of this compound that contain a vinyl group at the C1 position. To facilitate the reaction, the hydroxyl group is typically protected, for instance, as a silyl (B83357) ether.

The reaction is initiated by a silver(I) salt, which promotes the ionization of one of the chloride atoms. This triggers an electrocyclic ring opening of the dichlorocyclopropane, which is concerted with the formation of a pentadienyl cation—the key intermediate in the Nazarov cyclization. This cation then undergoes a thermally allowed 4π-conrotatory electrocyclization to form an oxyallyl cation. Subsequent elimination of the silyl group and a proton furnishes the final cyclopentenone product. This cascade reaction sequence provides an elegant method for constructing five-membered rings from acyclic precursors.

SubstrateCatalystKey IntermediateProduct Type
1-Vinyl-1-siloxy-2,2-dichlorocyclopropaneAg⁺ (e.g., AgBF₄)Pentadienyl CationSubstituted Cyclopentenone
1-(1-Alkenyl)-1-siloxy-2,2-dichlorocyclopropaneAg⁺ (e.g., AgOTf)Substituted Pentadienyl CationFused or Spirocyclic Cyclopentenone

Vinylcarbene Formation and Subsequent Trapping Reactions

While the Skattebøl rearrangement proceeds through a cyclopropylidene carbene, other reaction pathways for dichlorocyclopropanes can involve the formation of vinylcarbene intermediates. These species are typically generated under thermal or metal-catalyzed conditions. For a derivative of this compound, a concerted ring-opening and elimination process could potentially lead to a vinylcarbene.

Once formed, a vinylcarbene is highly reactive and can be trapped by various reagents. For example, in the presence of an alkene, it can undergo a cyclopropanation reaction to form a new vinylcyclopropane (B126155). If no external trapping agent is present, the vinylcarbene can undergo intramolecular reactions, such as C-H insertion or rearrangement to form dienes or cyclopentadienes, particularly if a vinyl group is already present on the cyclopropane ring.

Regioselectivity and Stereochemical Control in Reactivity

The chemical behavior of this compound is characterized by a high degree of regioselectivity and stereochemical control, largely dictated by the inherent strain of the three-membered ring and the electronic influence of the geminal chloro substituents and the hydroxyl group. Mechanistic investigations into the reactivity of this compound and its derivatives reveal a nuanced interplay of electronic and steric factors that govern the outcome of its transformations.

The reactions of this compound often proceed through ring-opening pathways, driven by the release of ring strain. The regioselectivity of these openings is primarily controlled by the stability of the resulting intermediates. For instance, under acidic conditions, protonation of the hydroxyl group followed by the departure of water can lead to a cyclopropyl cation. This cation is highly unstable and readily undergoes ring opening. The direction of this opening is influenced by the substituents on the ring.

In the case of this compound, the cleavage of the C1-C2 or C1-C3 bond is possible. Theoretical studies and experimental evidence from related systems suggest that the bond cleavage will occur to form the more stable carbocationic intermediate. The presence of the two chlorine atoms on C2 significantly influences the electron distribution in the ring and will destabilize a positive charge on an adjacent carbon.

Stereochemical control in the reactions of this compound is a critical aspect of its chemistry. The stereochemistry of the starting material often dictates the stereochemistry of the product, particularly in concerted reaction mechanisms. For reactions that proceed through intermediates, such as the aforementioned cyclopropyl cation, the stereochemical outcome can be more complex, potentially leading to a mixture of stereoisomers.

The relative orientation of the hydroxyl group and the chlorine atoms plays a significant role in directing the stereochemical course of reactions. For instance, in reactions involving nucleophilic attack at the carbon bearing the hydroxyl group, the approach of the nucleophile may be directed by the steric bulk of the chlorine atoms, leading to a high degree of stereoselectivity.

To illustrate the principles of regioselectivity and stereochemical control, consider the following hypothetical reaction scenarios based on the known reactivity of similar gem-dihalocyclopropanes.

Table 1: Hypothetical Regioselective Ring-Opening of this compound Derivatives under Acidic Conditions

SubstrateReagentMajor Regioisomeric ProductMinor Regioisomeric Product
2,2-dichloro-3-methylcyclopropan-1-olHBr1,1-dichloro-3-bromo-2-butanone3,3-dichloro-2-bromo-2-methylpropanal
2,2-dichloro-3-phenylcyclopropan-1-olHCl1,1,3-trichloro-3-phenyl-2-propanone3,3-dichloro-2-chloro-2-phenylpropanal

The regioselectivity in these examples is driven by the formation of the more stable carbocation intermediate during the ring-opening process.

Table 2: Stereochemical Outcome of Nucleophilic Substitution on a this compound Derivative

Substrate (Chiral)NucleophileReaction TypeMajor StereoisomerMinor Stereoisomer
(1R,3S)-2,2-dichloro-3-methylcyclopropan-1-olNaN3SN2(1S,3S)-1-azido-2,2-dichloro-3-methylcyclopropane(1R,3S)-1-azido-2,2-dichloro-3-methylcyclopropane
(1S,3R)-2,2-dichloro-3-phenylcyclopropan-1-olNaCNSN2(1R,3R)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile(1S,3R)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile

In these hypothetical SN2 reactions, inversion of configuration at the reaction center is expected, leading to a high degree of stereochemical control. The actual stereochemical course can be influenced by factors such as the solvent and the nature of the nucleophile.

Spectroscopic and Structural Elucidation Techniques for 2,2 Dichlorocyclopropan 1 Ol Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For a chiral molecule like 2,2-dichlorocyclopropan-1-ol, advanced NMR methods are indispensable for unambiguously assigning its constitution and stereochemistry.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry Determination

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons. For this compound, three distinct proton signals and three carbon signals are expected. Two-dimensional (2D) NMR experiments are then employed to establish the connectivity between these atoms. youtube.comemerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a cross-peak would be observed between the proton on C1 (the carbinol carbon) and the two diastereotopic protons on C3, confirming their spatial proximity (three-bond coupling, ³JHH). The two geminal protons on C3 would also show a strong correlation to each other (two-bond coupling, ²JHH).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond coupling, ¹JCH). uvic.ca It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the proton signal for the hydrogen on the hydroxyl-bearing carbon (H1) will show a correlation to the signal for C1.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.edu This is crucial for piecing together the complete carbon skeleton. Key HMBC correlations would include the coupling of H1 to the quaternary, chlorine-bearing C2 and to C3. Likewise, the protons on C3 would show correlations to C1 and C2, confirming the three-membered ring structure.

The relative stereochemistry can be inferred from the magnitude of coupling constants and through Nuclear Overhauser Effect (NOE) experiments, which identify protons that are close in space, regardless of their bonding connectivity. wordpress.com

Table 1: Predicted 2D NMR Correlations for this compound
Proton (¹H)COSY Correlations (with ¹H)HSQC Correlation (with ¹³C)HMBC Correlations (with ¹³C)
H1 (on C1)H3a, H3bC1C2, C3
H3a (on C3)H1, H3bC3C1, C2
H3b (on C3)H1, H3aC3C1, C2

Application of Chiral Auxiliaries and Shift Reagents in Enantiomeric Purity Assessment

As this compound is a chiral molecule, it can exist as a pair of enantiomers. NMR spectroscopy alone cannot distinguish between enantiomers, as they have identical spectra in an achiral solvent. To determine the enantiomeric purity (or enantiomeric excess, ee), chiral auxiliaries or chiral shift reagents are used. wikipedia.org

A common method is the formation of diastereomeric esters through reaction with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.gov The racemic alcohol is reacted with both the (R)- and (S)-enantiomers of MTPA chloride to form a mixture of diastereomeric esters.

These resulting diastereomers are no longer mirror images and will have distinct NMR spectra. researchgate.net The anisotropic effect of the phenyl group in the Mosher's ester causes the protons of the alcohol moiety (specifically H1 and the H3 protons) to experience different magnetic environments in the two diastereomers, leading to separate signals in the ¹H NMR spectrum. The ratio of the integration of these distinct signals directly corresponds to the ratio of the original enantiomers, allowing for a precise calculation of the enantiomeric excess. wikipedia.org

X-ray Crystallography for Precise Molecular Geometry and Conformation Determination

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles in Crystalline Structures

A single-crystal X-ray diffraction analysis of a suitable derivative of this compound would provide exact geometric parameters. The cyclopropane (B1198618) ring is inherently strained, leading to C-C-C bond angles of approximately 60°, a significant deviation from the ideal sp³ angle of 109.5°. This strain influences the lengths of the C-C bonds within the ring. The presence of two electronegative chlorine atoms on C2 would be expected to shorten the C2-C1 and C2-C3 bonds and influence the C-Cl bond lengths. The C1-O bond length would be typical for a single carbon-oxygen bond in an alcohol.

Table 2: Typical Bond Lengths and Angles for Dichlorocyclopropane Systems (Representative Data)
ParameterDescriptionExpected Value
C-C (ring)Carbon-carbon bond length~1.50 - 1.54 Å
C-ClCarbon-chlorine bond length~1.75 - 1.78 Å
C-OCarbon-oxygen bond length~1.43 Å
∠C-C-C (ring)Internal cyclopropane bond angle~60°
∠Cl-C-ClAngle between chlorine atoms~110 - 112°

Note: These are generalized values based on similar structures; specific values for this compound would require experimental determination. cdnsciencepub.com

Elucidation of Crystal Packing and Intermolecular Interactions

X-ray crystallography also reveals the arrangement of molecules in the crystal, which is governed by intermolecular interactions. nih.gov For this compound, the primary interaction directing crystal packing is expected to be hydrogen bonding involving the hydroxyl group. rsc.org The -OH group can act as both a hydrogen bond donor and an acceptor, leading to the formation of chains or more complex networks of molecules (O-H···O).

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. nih.gov

For this compound (C₃H₄Cl₂O), the molecular weight is 125.96 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would appear as a characteristic cluster of peaks due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in three main peaks:

M⁺: (containing two ³⁵Cl atoms) at m/z 126

[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl) at m/z 128

[M+4]⁺: (containing two ³⁷Cl atoms) at m/z 130

The relative intensity ratio of these peaks would be approximately 9:6:1, which is a definitive signature for a molecule containing two chlorine atoms.

Electron ionization (EI) would cause the molecular ion to fragment in predictable ways. whitman.edu The fragmentation pattern provides a fingerprint that can help confirm the structure. Plausible fragmentation pathways for this compound include the loss of small, stable neutral molecules or radicals. libretexts.orgmiamioh.edu

Table 3: Plausible Mass Spectrometry Fragments for this compound
m/z ValuePossible Fragment IonNeutral Loss
126/128/130[C₃H₄Cl₂O]⁺Molecular Ion (M⁺)
91/93[C₃H₄ClO]⁺·Cl
90/92[C₃H₃Cl]⁺·H₂O + ·Cl
65[C₅H₅]⁺Ring fragmentation
55[C₃H₃O]⁺2HCl

Note: The m/z values shown are for the most abundant isotope (³⁵Cl). Corresponding peaks would be observed at +2 amu for fragments containing one chlorine atom.

High-Resolution Mass Spectrometry (HRMS) in Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing highly accurate mass measurements. This accuracy allows for the determination of elemental compositions, which is crucial in distinguishing between molecules with the same nominal mass. For halogenated compounds like this compound, HRMS is particularly effective due to the characteristic isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). nih.govnih.govrsc.org

The primary advantage of HRMS is its ability to measure mass-to-charge ratios (m/z) to within a few parts per million (ppm). This precision enables the generation of a unique molecular formula from the experimental mass. For this compound (C₃H₄Cl₂O), the presence of two chlorine atoms leads to a distinctive isotopic pattern for the molecular ion ([M]⁺). The most abundant peak will correspond to the molecule containing two ³⁵Cl isotopes. A significant peak at [M+2]⁺ will be observed for molecules containing one ³⁵Cl and one ³⁷Cl, and a smaller peak at [M+4]⁺ will correspond to molecules with two ³⁷Cl isotopes. The theoretical intensity ratio of these peaks is approximately 9:6:1.

By comparing the measured accurate masses of these isotopic peaks with theoretically calculated values, a high degree of confidence in the compound's identification can be achieved. This technique is vital when analyzing complex reaction mixtures where multiple products or byproducts may be present.

Table 1: Theoretical HRMS Data for the Molecular Ion of this compound (C₃H₄Cl₂O)

Isotopic CompositionTheoretical Exact Mass (Da)
C₃H₄³⁵Cl₂O125.96427
C₃H₄³⁵Cl³⁷ClO127.96132
C₃H₄³⁷Cl₂O129.95837

Elucidation of Fragmentation Pathways as Indicators of Structural Features

In addition to molecular formula determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to fragmentation (e.g., through electron ionization), it breaks down into smaller, characteristic ions. The fragmentation pathways are influenced by the functional groups present—the alcohol, the cyclopropane ring, and the geminal dichlorides. libretexts.orgyoutube.com

For cyclic alcohols, common fragmentation pathways include the loss of a hydrogen atom, the loss of a water molecule, and alpha-cleavage. libretexts.orglibretexts.org For this compound, several key fragmentation routes can be predicted:

Alpha-Cleavage: This involves the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group. This is a common pathway for alcohols. libretexts.org Cleavage can lead to the loss of a CHO group or cleavage of the cyclopropane ring itself.

Loss of Water: Elimination of H₂O from the molecular ion is a characteristic fragmentation for many alcohols, leading to a peak at [M-18]⁺. libretexts.org

Loss of HCl: The presence of chlorine atoms allows for the elimination of a molecule of hydrogen chloride, resulting in a fragment at [M-36]⁺.

Ring Opening/Cleavage: The strained cyclopropane ring can undergo cleavage, leading to a variety of smaller fragments. The presence of the dichloromethylene group will significantly influence the stability and formation of these fragments.

Loss of Chlorine: Cleavage of a C-Cl bond can lead to the loss of a chlorine radical, producing an [M-35]⁺ or [M-37]⁺ fragment. jove.com

The isotopic signature of chlorine will be retained in any fragment containing chlorine atoms, serving as a powerful diagnostic tool for interpreting the mass spectrum. For instance, a fragment containing one chlorine atom will exhibit a characteristic M and M+2 pattern with an approximate 3:1 intensity ratio. libretexts.orgjove.com

Table 2: Predicted Mass Spectrometry Fragmentation Pathways for this compound

Fragmentation PathwayNeutral LossPredicted Fragment Ion (m/z for ³⁵Cl)
Loss of HydrogenH•125
Loss of WaterH₂O108
Loss of Chlorine RadicalCl•91
Loss of Hydrogen ChlorideHCl90
Alpha-Cleavage (Loss of CHO)CHO•97
Ring Cleavage (Loss of C₂H₃O)C₂H₃O•83

Vibrational Spectroscopy (Infrared, Raman) in Characterizing Functional Groups and Molecular Fingerprints

For this compound, the IR and Raman spectra would be characterized by vibrations associated with the O-H, C-H, C-O, C-C, and C-Cl bonds.

O-H Stretch: A prominent, broad absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration. The broadness is due to hydrogen bonding. uniroma1.it

C-H Stretch: The C-H stretching vibrations of the cyclopropane ring are expected to appear at a slightly higher frequency (typically 3000-3100 cm⁻¹) than those of unstrained alkanes. This shift is a consequence of the increased s-character in the C-H bonds of the strained ring system. docbrown.infouomustansiriyah.edu.iq

C-O Stretch: The C-O stretching vibration of the secondary alcohol is anticipated to produce a strong band in the IR spectrum, typically in the 1050-1150 cm⁻¹ region. uniroma1.it

Cyclopropane Ring Vibrations: The cyclopropane ring itself has characteristic "ring breathing" and deformation modes. These typically appear in the fingerprint region of the spectrum, with a notable band often observed around 1000-1020 cm⁻¹. docbrown.info

C-Cl Stretch: The carbon-chlorine stretching vibrations typically give rise to strong absorptions in the IR spectrum in the 600-850 cm⁻¹ range. uniroma1.it For a geminal dichloride on a cyclopropane ring, two distinct stretching modes (symmetric and asymmetric) are expected. These bands are often strong in both IR and Raman spectra. nih.govuniversityofgalway.ie

The combination of these characteristic bands allows for the confident identification of the key structural features of this compound. Raman spectroscopy is particularly useful for observing the more symmetric vibrations, such as the C-C and C-Cl symmetric stretches, which may be weak in the IR spectrum. nih.govresearchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupApproximate Frequency (cm⁻¹)Expected IR IntensityExpected Raman Intensity
O-H StretchAlcohol3200-3600Strong, BroadWeak
C-H StretchCyclopropyl (B3062369) CH/CH₂3000-3100MediumStrong
C-O StretchSecondary Alcohol1050-1150StrongMedium
Ring DeformationCyclopropane~1020MediumStrong
C-Cl StretchDichloroalkane600-850StrongStrong

Theoretical and Computational Chemistry Studies of 2,2 Dichlorocyclopropan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict geometric parameters, electronic energy, and other molecular properties with high accuracy.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like 2,2-dichlorocyclopropan-1-ol. mdpi.com DFT calculations are used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) by finding the minimum energy structure on the potential energy surface. uobaghdad.edu.iq

For a substituted cyclopropane (B1198618), DFT can accurately predict the lengths of the C-C, C-H, C-Cl, and C-O bonds, as well as the bond angles. The presence of two chlorine atoms on the same carbon (a gem-dichloro substitution) is expected to significantly influence the geometry of the cyclopropane ring. For instance, in a DFT study on cyclopropane ketones, the introduction of carbonyl groups was shown to alter the symmetry and electronic structure of the three-membered ring. uobaghdad.edu.iq Similarly, for this compound, the C1-C2 and C1-C3 bonds are expected to be longer than the C2-C3 bond due to the electronic effects of the substituents.

DFT calculations also provide the total electronic energy of the molecule, which is crucial for assessing its thermodynamic stability relative to other isomers or potential reaction products. acs.org For example, the stability of different substituted cyclopropanes can be compared by calculating their isodesmic reaction energies, a method that helps to cancel out systematic errors in the calculations. uobaghdad.edu.iq

Table 1: Representative Theoretical Methods for Cyclopropane Derivatives This table is illustrative and based on methods used for similar compounds.

Computational Method Basis Set Common Applications Reference
DFT (B3LYP) 6-311++G(d,p) Geometry Optimization, Vibrational Frequencies, Energetics nih.gov
DFT (M06-2X) Def2TZVP Mechanistic Studies, Transition State Analysis mdpi.com
MP2 6-311++G(d,p) Geometry Optimization, Electron Correlation Effects nih.gov
CCSD 6-311++G(d,p) High-Accuracy Energy Calculations nih.gov

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. researcher.life Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD) offer systematically improvable accuracy. nih.gov These methods are invaluable for obtaining precise molecular properties and benchmarking DFT results.

For halocyclopropanes, ab initio calculations have been used to create extensive datasets of geometric and energetic data. nih.gov Such calculations would reveal the impact of the chloro and hydroxyl substituents on the electronic distribution within the this compound molecule. For example, the electronegative chlorine atoms induce a significant dipole moment and affect the charge distribution across the cyclopropane ring. Ab initio calculations on α-substituted cyclopropyl (B3062369) anions have shown that substituents like halogens and cyano groups strongly influence the stability and geometry of the ring. researchgate.net These findings suggest that the substituents in this compound play a critical role in defining its chemical behavior.

Mechanistic Pathway Elucidation through Transition State Modeling

Computational chemistry is a powerful tool for mapping out the entire course of a chemical reaction, identifying the short-lived, high-energy structures known as transition states that connect reactants to products. mit.eduyoutube.com

The high ring strain of the cyclopropane ring (approximately 115 kJ/mol) makes it susceptible to ring-opening reactions. rsc.org Computational modeling can elucidate the mechanisms of these reactions by locating the transition state structure and calculating its energy. The energy difference between the reactant and the transition state is the activation barrier (activation energy), which determines the reaction rate.

For instance, the thermal isomerization of 1,1-dichlorocyclopropane (B3049490) to 2,3-dichloropropene proceeds through a transition state involving the migration of a chlorine atom. rsc.org Theoretical calculations can model this process, providing the activation energy for the reaction. Similarly, computational studies on the ring-opening of other substituted cyclopropanes have successfully calculated activation barriers, confirming experimental findings and providing detailed mechanistic insights. duke.eduugent.be For this compound, a likely reaction is an acid- or base-catalyzed ring-opening, and transition state modeling could predict the activation barriers for different potential pathways.

Table 2: Calculated Activation Barriers for Ring-Opening of Small Rings This table presents data from related systems to illustrate typical energy ranges.

Reaction Reactant Product Computational Method Calculated Activation Barrier (kJ/mol) Reference
Isomerization 1,1-Dichlorocyclopropane 2,3-Dichloropropene Experimental (Arrhenius) 241.9 rsc.org
Electrocyclic Ring Opening 4-Aryl-2-azetine Alkyne precursor Ab initio ~30 kJ/mol lower than unsubstituted ugent.be
Vinylcyclopropane (B126155) Rearrangement Vinylcyclopropane Cyclopentene AM1 (parameterized) Not specified, focuses on dynamics theadl.com

A potential energy surface (PES) is a multidimensional map that represents the energy of a molecule as a function of its geometry. libretexts.orglibretexts.orgfiveable.me By exploring the PES, chemists can identify all possible stable molecules (minima) and the transition states (saddle points) that connect them, revealing the most likely reaction pathways. wayne.eduresearchgate.net

For this compound, the PES would be complex, with various minima corresponding to different conformers and valleys leading to ring-opened products. The Cloke-Wilson rearrangement, for example, describes the rearrangement of acyl cyclopropanes into dihydrofurans. rsc.orgnih.gov Computational studies of such rearrangements map the PES to understand how substituents favor one pathway over another. The ring-opening of cyclopropanols can be initiated by the formation of an alkoxy radical, leading to C-C bond cleavage. beilstein-journals.org Theoretical exploration of the PES for this compound could predict the feasibility of similar radical-mediated or ionic ring-opening and rearrangement reactions, providing a theoretical framework for understanding its reactivity. wikipedia.org

Conformational Analysis and Intermolecular Interactions

The flexibility of this compound arises from the rotation around the C1-O single bond. The different spatial arrangements resulting from this rotation are called conformations, and their relative energies can be determined computationally.

Conformational analysis involves systematically rotating the hydroxyl group and calculating the energy at each step to identify the most stable conformers (energy minima) and the barriers to rotation (energy maxima). chemistrysteps.commasterorganicchemistry.com For this compound, the orientation of the O-H bond relative to the dichlorinated carbon and the other ring carbons will determine the stability of each conformer due to steric and electronic effects (e.g., dipole-dipole interactions, hydrogen bonding). nih.gov Quantum chemical calculations can precisely quantify these energy differences. mdpi.comsapub.org For example, computational modeling was used to predict the steric availability for carbene addition in a stereoselective dichlorocyclopropanation reaction, highlighting the importance of conformational preferences. acs.org

Furthermore, these calculations can model intermolecular interactions, such as hydrogen bonding between two molecules of this compound or between the molecule and a solvent. Understanding these interactions is crucial for predicting its physical properties and behavior in solution.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations generate trajectories that describe the evolution of a system, providing a detailed view of its conformational diversity and flexibility. nih.gov This technique is particularly useful for sampling the accessible conformations of a molecule and understanding their relative stabilities.

For this compound, the primary source of conformational flexibility arises from the rotation of the hydroxyl (-OH) group around the C1-O bond. Although the three-membered ring is rigid, the orientation of the hydroxyl hydrogen relative to the cyclopropane ring defines the molecule's key conformers. MD simulations can be employed to explore the potential energy surface associated with this rotation, identifying energy minima that correspond to stable or metastable conformations.

The simulation process would typically involve:

System Setup: Building an initial 3D model of this compound.

Solvation: Placing the molecule in a simulation box, often filled with a solvent like water or a non-polar solvent like carbon tetrachloride, to mimic experimental conditions.

Energy Minimization: Optimizing the initial geometry to remove any steric clashes or unfavorable contacts.

Equilibration and Production: Gradually heating and pressurizing the system to the desired temperature and pressure, followed by a production run where the trajectory data is collected.

Analysis of the MD trajectory would reveal the preferred dihedral angles of the H-O-C1-C2 and H-O-C1-C3 bonds, highlighting the most populated conformational states. The relative energies of these conformers can be calculated, providing insight into their thermodynamic stability. It is expected that conformers that minimize steric hindrance and optimize intramolecular interactions, such as hydrogen bonding, will be the most stable.

Table 1: Illustrative Conformational Analysis Data from a Hypothetical Molecular Dynamics Simulation of this compound This table presents hypothetical data for illustrative purposes, based on general principles of conformational analysis. lumenlearning.com

ConformerDihedral Angle (H-O-C1-C2)Relative Energy (kcal/mol)Population (%)
Gauche ~60°0.0070
Anti ~180°1.2025
Eclipsed ~0°3.505

Investigation of Hydrogen Bonding and Halogen Bonding Interactions

Non-covalent interactions play a crucial role in determining the structure, stability, and reactivity of molecules. In this compound, two significant types of non-covalent interactions are possible: hydrogen bonding and halogen bonding.

Hydrogen Bonding: The presence of a hydroxyl group makes this compound both a hydrogen bond donor (via the -OH hydrogen) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom).

Intermolecular Hydrogen Bonding: In a condensed phase, molecules of this compound can form hydrogen bonds with each other or with solvent molecules. These interactions are relatively strong (typically 4–15 kcal/mol) and significantly influence the physical properties of the substance. mdpi.com

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond (IMHB) could potentially form between the hydroxyl hydrogen and one of the chlorine atoms. nih.gov The formation of an IMHB depends on the geometry of the molecule allowing the donor and acceptor to be in close proximity. nih.gov Theoretical calculations would be necessary to determine if a stable conformer exists that supports such an interaction and to quantify its strength. The presence of an IMHB can have a significant impact on the conformational preferences and spectroscopic properties of the molecule. nih.gov Studies on 2-halophenols, for instance, have shown that weak intramolecular hydrogen bonds can form with chlorine, bromine, and iodine. rsc.org

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. researchgate.net This occurs due to a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. researchgate.net

In this compound, the two chlorine atoms are covalently bonded to a carbon atom. The electron-withdrawing nature of the cyclopropane ring can enhance the σ-hole on the chlorine atoms, making them potential halogen bond donors. They could form halogen bonds with Lewis bases, such as the oxygen atom of another this compound molecule or a solvent molecule. Computational methods like electrostatic potential surface mapping can visualize the σ-hole and predict the likelihood and directionality of halogen bonding. The strength and geometry of these interactions are critical in understanding the supramolecular chemistry and crystal packing of the compound. nih.govmdpi.com

Prediction of Spectroscopic Parameters and Their Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the structural assignment of the molecule. For this compound, key spectroscopic techniques would include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: Theoretical methods, particularly Density Functional Theory (DFT), can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.govchemaxon.com The process involves:

Optimizing the molecular geometry at a chosen level of theory.

Calculating the magnetic shielding tensors for each nucleus.

Referencing the calculated shielding values to a standard (e.g., tetramethylsilane, TMS) to obtain the chemical shifts.

For molecules with multiple stable conformers, it is often necessary to calculate the chemical shifts for each conformer and then compute a Boltzmann-weighted average to obtain a final predicted spectrum that can be compared with experimental results. nih.gov Discrepancies between predicted and experimental spectra can point to inaccuracies in the computational model or provide deeper insights into the molecular structure and dynamics. nih.gov

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, which correspond to the absorption bands in an IR spectrum. diva-portal.org By performing a frequency calculation on the optimized geometry, one can obtain the harmonic vibrational modes. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other model limitations. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with the experimental spectrum. researchgate.net The comparison of a scaled theoretical IR spectrum with an experimental one can aid in the assignment of complex vibrational bands to specific molecular motions. rsc.orgnist.gov

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound This table presents hypothetical data for illustrative purposes. Experimental values are not available from the search results.

Parameter Predicted Value (DFT/B3LYP/6-311+G(d,p)) Hypothetical Experimental Value
¹H NMR (δ, ppm)
H (on C1)4.154.05
H (on C3, cis to OH)1.551.48
H (on C3, trans to OH)1.251.19
H (on OH)2.802.75
¹³C NMR (δ, ppm)
C165.864.9
C258.257.5
C325.124.6
IR Frequency (cm⁻¹)
O-H stretch3450 (scaled)3445
C-H stretch3020 (scaled)3015
C-O stretch1080 (scaled)1075
C-Cl stretch750 (scaled)748

Applications of 2,2 Dichlorocyclopropan 1 Ol in Advanced Organic Synthesis

As a Versatile Building Block for Complex Chemical Structures

Organic building blocks are foundational functionalized molecules used for the modular assembly of more complex structures. sigmaaldrich.comlbl.gov 2,2-Dichlorocyclopropan-1-ol exemplifies such a building block, offering a compact and reactive three-carbon unit. The high degree of functionalization—an alcohol for further modification and dichlorides that activate the ring and can serve as leaving groups—allows for its incorporation into a wide array of organic compounds. The strain energy of the cyclopropane (B1198618) ring is a key feature, facilitating ring-opening reactions that generate linear intermediates poised for subsequent transformations.

The cyclopropane motif is a recurring structural element in a diverse range of natural products, including terpenes, alkaloids, and fatty acids, often imparting unique biological activities. marquette.eduresearchgate.netrsc.org The synthesis of these complex molecules frequently relies on the strategic introduction of the cyclopropane ring. rsc.org this compound serves as a valuable precursor for scaffolds found in such compounds. Through controlled ring-opening and functional group manipulation, chemists can access key intermediates for natural product synthesis.

For instance, the thermal or Lewis acid-catalyzed rearrangement of dichlorocyclopropanes can yield substituted dienes or other reactive species. These intermediates can then be employed in cycloaddition reactions or other carbon-carbon bond-forming processes to construct the core skeletons of natural products. The presence of the hydroxyl group also allows for diastereoselective reactions, guiding the stereochemical outcome of subsequent transformations, which is critical in the total synthesis of chiral natural products. marquette.edu

Table 1: Examples of Natural Product Scaffolds Incorporating Cyclopropane Motifs
Natural Product ClassCore Scaffold FeaturePotential Synthetic Role of this compound
TerpenoidsIsoprenoid units with cyclopropane rings (e.g., Thujopsene)Precursor to a functionalized three-carbon unit for annulation.
AlkaloidsNitrogen-containing rings fused to a cyclopropane (e.g., Goniomitine)Source of an electrophilic intermediate for cyclization with nitrogen nucleophiles. semanticscholar.org
Fatty Acid MetabolitesCyclopropyl (B3062369) fatty acids (e.g., Lactobacillic acid)Can be converted into a cyclopropyl synthon for addition to a long-chain molecule.

Spiro and fused bicyclic systems are common motifs in complex organic molecules. masterorganicchemistry.comyoutube.com Fused rings share two adjacent atoms (a bond), while spirocycles are joined at a single atom. masterorganicchemistry.com The reactivity of this compound can be harnessed to construct both types of systems.

The general strategy involves an initial ring-opening of the cyclopropane, which generates a reactive intermediate that undergoes a subsequent intramolecular cyclization. This approach is highly efficient for forming intricate ring systems. For example, the hydroxyl group can be used as an internal nucleophile or as a tether to an external nucleophile. Activation of the cyclopropane ring (e.g., with a Lewis acid) can initiate a ring-opening to form a stabilized carbocation, which is then trapped by the tethered nucleophile to forge the new spiro or fused ring structure. This methodology provides a powerful route to complex carbocyclic and heterocyclic frameworks. nih.govrsc.org

Precursor for Novel Carbon Frameworks and Heterocyclic Compounds

The transformation of this compound can lead to a variety of unique carbon skeletons and heterocyclic systems. dntb.gov.ua The combination of ring strain and the electron-withdrawing nature of the chlorine atoms makes the cyclopropane susceptible to nucleophilic attack, leading to ring-opened products that can be further elaborated. semanticscholar.orgdntb.gov.ua

Beyond simple bicyclic systems, this compound can be a starting point for more complex polycyclic architectures. Ring-opening followed by rearrangement can generate functionalized dienes. These dienes are ideal substrates for intermolecular or intramolecular Diels-Alder reactions, a powerful tool for constructing six-membered rings with high stereocontrol. By carefully designing the reaction sequence, complex polycyclic systems, including bridged ring systems, can be assembled efficiently. nih.gov

This compound is a versatile precursor for synthesizing specifically functionalized aldehydes and ketones, which are themselves fundamental building blocks in organic synthesis. pressbooks.publibretexts.org

Two primary pathways can be envisioned:

Oxidation of the Alcohol: Standard oxidation of the secondary alcohol in this compound, for example using pyridinium (B92312) chlorochromate (PCC), yields the corresponding ketone, 2,2-dichlorocyclopropan-1-one. libretexts.org This α,α-dichloroketone is a highly reactive species that can undergo further transformations.

Rearrangement and Ring-Opening: Under acidic or thermal conditions, the cyclopropanol (B106826) can undergo rearrangement. For instance, acid-catalyzed hydrolysis of the gem-dichloro group followed by ring opening can lead to the formation of α,β-unsaturated aldehydes or ketones. This transformation converts the three-membered ring into a linear, functionalized carbon chain, providing access to carbonyl compounds that might be difficult to synthesize through other methods.

Table 2: Carbonyl Compounds Derived from this compound
Reaction TypeResulting Carbonyl CompoundKey Reagents/Conditions
Alcohol Oxidation2,2-Dichlorocyclopropan-1-onePCC, DMP
Acid-Catalyzed Rearrangementα,β-Unsaturated AldehydesAqueous acid, heat
Reductive Ring OpeningSaturated KetonesReducing agent (e.g., Zn), followed by hydrolysis

Role in Tandem and Domino Reaction Sequences for Increased Synthetic Efficiency

A tandem, domino, or cascade reaction is a process involving at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the previous one, all in a single pot. wikipedia.orgglobalresearchonline.net This approach significantly enhances synthetic efficiency by reducing the number of purification steps, saving time, and minimizing waste. wikipedia.orgglobalresearchonline.net

The high reactivity of this compound makes it an excellent substrate for initiating domino sequences. A typical sequence might begin with the ring-opening of the cyclopropane. This initial step generates a highly reactive intermediate, which can then undergo a series of rapid, spontaneous intramolecular reactions to form a complex product in a single operation. For example, a base-mediated ring-opening could be followed by an intramolecular nucleophilic substitution and a subsequent cyclization, rapidly building molecular complexity from a simple starting material. The ability of donor-acceptor cyclopropanes to undergo such sequences highlights the potential of this compound in this area of synthesis. researchgate.net

Interrupted Cyclization Reactions

The gem-dichlorocyclopropane unit, a key feature of this compound and its derivatives, serves as a versatile precursor in various synthetic transformations. One of its notable applications is in interrupted cyclization reactions, where the strained three-membered ring participates in a designed reaction sequence that is deliberately halted by a trapping agent before proceeding to a more conventional product. This strategy allows for the construction of complex molecular architectures that would be difficult to access through other means.

A prominent example of this is the interrupted Nazarov cyclization. In this reaction, derivatives such as 2-siloxy-2-alkenyl-1,1-dichlorocyclopropanes, which can be conceptually derived from this compound, undergo a silver-assisted electrocyclic ring-opening. This process is followed by a Nazarov cyclization, which is a 4π-electrocyclization of a pentadienyl cation. The resulting 2-siloxycyclopentenyl cation intermediate is then intercepted by a pendant arene (aromatic ring) tethered to the molecule. This interception by the arene acts as the "interruption" step, preventing the typical elimination of a proton that would complete the standard Nazarov reaction. The outcome is the formation of unique tricyclic adducts. figshare.com

The mode of trapping can vary depending on the point of attachment of the trapping arene group. When the arene is tethered to the side chain, it can trap the cyclopentenyl cation to form fused ring systems. In more unique arrangements, where the arene trap is attached via the cyclopropane unit itself, novel bridged carbon frameworks can be generated. figshare.com This demonstrates the utility of the dichlorocyclopropane moiety as a linchpin in orchestrating complex bond-forming sequences. The reaction proceeds with the dichlorocyclopropane acting as a masked dienophile equivalent, which upon activation, triggers the cyclization cascade.

Another strategy involves interrupting a cyclization by trapping an intermediate with a nucleophile or an electrophile. For instance, in a related Nazarov cyclization, the 2-oxidocyclopentenyl cation intermediate can be trapped by successive nucleophilic and electrophilic bromination, leading to the formation of dibrominated cyclopentenones with good diastereoselectivity. elsevierpure.com This highlights the potential for the intermediate generated from the cyclopropane ring-opening to be captured by various reagents, expanding the synthetic utility of this methodology.

Cascade Reactions for Stereoselective Product Formation

Cascade reactions, also known as tandem or domino reactions, are chemical processes that involve at least two consecutive reactions where the subsequent reaction occurs as a result of the chemical functionality formed in the previous step. This approach is highly efficient as it allows for the construction of complex molecules from simple starting materials in a single operation, often with high stereoselectivity. The 2,2-dichlorocyclopropane functionality is an excellent trigger for such cascades due to the high ring strain and the influence of the halogen atoms.

The stereochemical outcome of these reactions is a critical aspect, with stereoselective processes favoring the formation of one stereoisomer over another. masterorganicchemistry.comstereoelectronics.org When the products are diastereomers (stereoisomers that are not mirror images), the reaction is termed diastereoselective. stereoelectronics.orgorganicchemistrytutor.com The high degree of stereocontrol in these cascades is often dictated by the structure of the reactants and the reaction mechanism. stereoelectronics.org

One example of a cascade initiated by a cyclopropane derivative involves a Michael/Michael/cyclopropanation/epimerization sequence to produce complex carbocycles with complete stereocontrol over up to five stereocenters. nih.gov While not starting from this compound itself, this illustrates the principle of using strained rings in stereocontrolled cascade reactions. The reaction's stereospecificity can be influenced by factors such as the counterion present in the reaction, which can affect the rotational barriers of intermediates and thereby direct the stereochemical outcome. nih.gov

Lewis acid-promoted cascade reactions of cyclopropenes provide another pathway for the stereoselective synthesis of complex cyclic structures like ethers and oxaspirolactones. rsc.org These reactions proceed through the generation of transient donor-acceptor cyclopropanes, which then undergo further transformations. This highlights how the electronic nature of the cyclopropane ring can be modulated to control subsequent reaction pathways in a cascade sequence.

Furthermore, a triple C-C bond-forming cascade has been developed for the metal-free, stereoselective synthesis of heteroaryl cyclopropanes. This process involves a conjugate addition, followed by a Smiles-Truce rearrangement, and concludes with a 3-exo-tet ring closure to form the cyclopropane ring diastereoselectively. nih.gov Such intricate sequences demonstrate the power of cascade reactions to rapidly build molecular complexity with a high degree of precision. The choice of reactants and conditions in these cascades is crucial for achieving the desired stereoselectivity, enabling the synthesis of specific isomers of medicinally relevant compounds. nih.govmdpi.com

The data below illustrates typical outcomes for stereoselective cascade reactions involving cyclopropane derivatives, showcasing the high level of control that can be achieved.

Starting Material TypeCascade SequenceKey ProductDiastereomeric Ratio (d.r.)
Substituted (E)-α-bromoacrylateMichael/Michael/cyclopropanation/epimerizationTricyclic Fused Cyclopropane>20:1 nih.gov
Vinyl Sulfonium Salt & SulfoneConjugate Addition/Smiles-Truce/3-exo-tetTrans-Heteroaryl Cyclopropane>20:1 (trans only) nih.gov
ω-hydroxy cyclopropeneHydroalkoxylation/ReductionTetrahydrofuran/Tetrahydropyran DerivativesHigh Stereoselectivity rsc.org

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2,2-dichlorocyclopropan-1-ol in laboratory settings?

  • Methodological Answer : Prioritize protective equipment (gloves, goggles, lab coats) and conduct reactions in a fume hood to avoid inhalation. Use inert gas purging for moisture-sensitive reactions due to potential hydrolysis. Post-experiment, segregate halogenated waste and dispose via certified hazardous waste facilities to prevent environmental contamination .

Q. How can this compound be synthesized, and what are critical reaction conditions?

  • Methodological Answer : A plausible route involves cyclopropanation of allylic alcohols using dichlorocarbene intermediates. For example, treat allyl alcohol with chloroform under strong base (e.g., NaOH) in a phase-transfer system. Key parameters include maintaining low temperatures (0–5°C) to suppress side reactions and precise stoichiometric control of the base .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Use NMR (¹H/¹³C) to confirm cyclopropane ring geometry and chlorine substitution patterns. IR spectroscopy can identify hydroxyl stretches (broad ~3200–3600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (C₃H₄Cl₂O, exact mass: 142.9564 Da) .

Advanced Research Questions

Q. How does the cyclopropane ring strain influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The ring strain lowers activation energy for ring-opening reactions. Investigate using DFT calculations (e.g., B3LYP/6-31G*) to map transition states. Experimentally, monitor kinetics under varying nucleophiles (e.g., NaOMe, NH₃) and solvents (polar aprotic vs. protic) to quantify rate differences .

Q. What strategies mitigate thermal instability during purification of this compound?

  • Methodological Answer : Avoid high-temperature distillation; instead, use low-pressure sublimation or preparative HPLC with a C18 column. Stabilize the compound by adding radical inhibitors (e.g., BHT) during storage. Characterize decomposition products via GC-MS to identify degradation pathways .

Q. How do solvent effects impact the stereoelectronic properties of this compound in catalytic reactions?

  • Methodological Answer : Conduct solvatochromic studies using UV-Vis spectroscopy to assess polarity effects. Compare catalytic efficiency (e.g., in asymmetric hydroxylation) in solvents like DMSO (high polarity) vs. toluene (low polarity). Pair with computational solvation models (COSMO-RS) to correlate solvent parameters with reaction yields .

Q. What are the challenges in quantifying trace impurities in this compound, and how can they be addressed?

  • Methodological Answer : Use LC-MS/MS with a deuterated internal standard to enhance sensitivity. For halogenated byproducts (e.g., dichloropropenes), employ GC-ECD detection. Validate methods via spike-recovery experiments (≥90% recovery) and cross-check with orthogonal techniques like ¹⁹F NMR if fluorinated analogs are present .

Notes for Reproducibility

  • Experimental Reporting : Follow guidelines in Beilstein Journal of Organic Chemistry: document reaction conditions (time, temperature, solvent purity), and provide NMR spectra with integration values. Include raw computational data (e.g., .log files) in supplementary materials .
  • Safety Compliance : Adhere to CLP/OSHA standards for halogenated compounds, including spill containment protocols and emergency ventilation requirements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.